molecular formula C19H21N7O B12246854 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No.: B12246854
M. Wt: 363.4 g/mol
InChI Key: NWYAXJZBXSWFGE-UHFFFAOYSA-N
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Description

2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex heterocyclic compound It features a triazolo-pyridazine core fused with an octahydropyrrolo-pyrrole ring system, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine typically involves multi-step reactions. One common approach is the microwave-mediated, catalyst-free synthesis of triazolo-pyridines from enaminonitriles and benzohydrazides . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is performed under microwave conditions at 140°C, resulting in high yields within a short reaction time .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process would require optimization of reaction conditions to ensure consistent yield and purity. Additionally, late-stage functionalization of the triazolo-pyridine core can be performed to introduce various substituents, enhancing the compound’s properties for specific applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazolo-pyridazine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes such as Janus kinase 1 and Janus kinase 2, or as an inverse agonist of retinoic acid receptor-related orphan receptor gamma t . These interactions modulate various signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific biological and industrial applications.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C19H21N7O/c1-2-16-21-22-17-6-7-18(23-26(16)17)24-9-13-11-25(12-14(13)10-24)19(27)15-5-3-4-8-20-15/h3-8,13-14H,2,9-12H2,1H3

InChI Key

NWYAXJZBXSWFGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=N5

Origin of Product

United States

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